Cas no 89229-91-4 (3-(1H-indol-3-yl)butan-1-ol)

3-(1H-Indol-3-yl)butan-1-ol is a chiral indole derivative with potential applications in pharmaceutical and organic synthesis. Its structure features a butanol side chain attached to the 3-position of the indole ring, offering versatility as a building block for bioactive compounds. The hydroxyl group enables further functionalization, while the indole core provides a scaffold for interactions with biological targets. This compound may serve as an intermediate in the synthesis of alkaloids or other heterocyclic systems. Its physicochemical properties, including moderate polarity and hydrogen-bonding capability, make it suitable for use in medicinal chemistry research. The product's stability under standard conditions facilitates handling and storage in laboratory settings.
3-(1H-indol-3-yl)butan-1-ol structure
3-(1H-indol-3-yl)butan-1-ol structure
Product Name:3-(1H-indol-3-yl)butan-1-ol
CAS No:89229-91-4
MF:C12H15NO
MW:189.253603219986
CID:728574
PubChem ID:11971051
Update Time:2025-10-28

3-(1H-indol-3-yl)butan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-propanol, g-methyl-
    • 3-(1H-indol-3-yl)butan-1-ol
    • gamma-methyl-1H-indole-3-propanol
    • γ-Methyl-1H-indole-3-(1-propanol)
    • Einecs 289-481-8
    • Inchi: 1S/C12H15NO/c1-9(6-7-14)11-8-13-12-5-3-2-4-10(11)12/h2-5,8-9,13-14H,6-7H2,1H3
    • InChI Key: DBLCQDJUAPOYPD-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(C(C)CCO)=C1

Computed Properties

  • Exact Mass: 189.115364
  • Monoisotopic Mass: 189.115364
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 36

Experimental Properties

  • Density: 1.14
  • Boiling Point: 371.24°C at 760 mmHg
  • Flash Point: 178.32°C
  • Refractive Index: 1.628

3-(1H-indol-3-yl)butan-1-ol Pricemore >>

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Additional information on 3-(1H-indol-3-yl)butan-1-ol

3-(1H-Indol-3-yl)butan-1-ol (CAS No. 89229-91-4): A Comprehensive Overview

3-(1H-Indol-3-yl)butan-1-ol, also known by its CAS number 89229-91-4, is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which combines an indole moiety with a butanol chain, making it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

The molecular formula of 3-(1H-indol-3-yl)butan-1-ol is C10H13NO, and its molecular weight is approximately 167.21 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its chemical structure can be represented as:

C6H5NHCH2CH2CH(OH)CH3

In recent years, 3-(1H-indol-3-yl)butan-1-ol has gained considerable attention due to its potential biological activities and therapeutic applications. Research has shown that this compound exhibits a range of pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a promising candidate for the development of new drugs targeting various diseases.

Anti-Inflammatory Activity: Studies have demonstrated that 3-(1H-indol-3-yl)butan-1-ol possesses potent anti-inflammatory properties. In vitro experiments have shown that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human immune cells. This makes it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Properties: The indole moiety in 3-(1H-indol-3-yl)butan-1-ol contributes to its antioxidant activity. Research has indicated that this compound can scavenge free radicals and protect cells from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases, where oxidative stress plays a significant role in disease progression.

Neuroprotective Effects: Recent studies have explored the neuroprotective potential of 3-(1H-indol-3-yl)butan-1-ol. In animal models of Parkinson's disease and Alzheimer's disease, this compound has been shown to reduce neuronal cell death and improve cognitive function. These findings suggest that 3-(1H-indol-3-yl)butan-1-ol could be developed into a novel neuroprotective drug.

Synthesis and Derivatives: The synthesis of 3-(1H-indol-3-yl)butan-1-ol can be achieved through various routes, including the reaction of indole with butyraldehyde followed by reduction. This compound can also serve as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers have synthesized derivatives of 3-(1H-indol-3-yl)butan-1-ol by introducing functional groups such as hydroxyl, amino, or carboxyl groups to enhance its pharmacological properties.

Clinical Applications: While 3-(1H-indol-3-ylyl)butan-l-lol-based drugs are still in the early stages of development, several preclinical studies have shown promising results. Clinical trials are currently underway to evaluate the safety and efficacy of these compounds in treating various diseases. The potential applications of CAS No. 89229–9l–4-based drugs include but are not limited to neurodegenerative disorders, inflammatory conditions, and cancer.

Safety Considerations: As with any chemical compound used in pharmaceutical research, safety considerations are paramount. Preclinical toxicity studies have indicated that CAS No. 89229–9l–4-based compounds are generally well-tolerated at therapeutic doses. However, further research is needed to fully understand their long-term safety profile.

In conclusion, CAS No. 89229–9l–4 (3-(1H-indol–ylyl)butan-l-lol) is a multifaceted compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure and diverse biological activities make it an exciting area of study for scientists and researchers worldwide. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, it is likely that this compound will play an increasingly important role in the development of novel treatments for various diseases.

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